tert-Butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate
Description
Historical Context of Functionalized Piperidine Derivatives
Piperidine derivatives have been integral to organic synthesis and pharmaceutical development since the mid-19th century. The parent compound, piperidine, was first isolated in 1850 by Thomas Anderson through the reduction of piperine. Over time, functionalization strategies evolved to include hydrogenation of pyridine, reductive amination, and intramolecular aza-Michael reactions, enabling access to diverse substitution patterns. For instance, Usuki et al. demonstrated chemoselective piperidine synthesis via Suzuki–Miyaura coupling and hydrogenation cascades, while Pozo et al. developed organocatalytic intramolecular aza-Michael reactions for enantiomerically enriched derivatives. These advancements laid the groundwork for complex piperidine-based pharmaceuticals, including methylphenidate and paroxetine.
Significance of tert-Butyloxycarbonyl (Boc) Protected Piperidines
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis. Its utility stems from:
- Acid-labile stability : Boc carbamates resist nucleophilic and basic conditions but cleave cleanly under acidic media (e.g., trifluoroacetic acid).
- Steric and electronic effects : The tert-butyl group minimizes side reactions during functionalization.
- Orthogonal protection : Compatibility with fluorenylmethyloxycarbonyl (Fmoc) groups enables sequential deprotection in peptide synthesis.
In piperidine chemistry, Boc protection facilitates regioselective C–H functionalization. For example, Davies et al. achieved C2-functionalization of N-Boc-piperidine using dirhodium catalysts, highlighting the group’s role in steric control. Boc-protected intermediates like (R)-3-(Boc-amino)piperidine are also pivotal in synthesizing chiral pharmaceuticals.
Research Implications of Fluorinated Nitrophenoxy Substituents
The 2-fluoro-6-nitrophenoxy moiety introduces distinct electronic and steric properties:
Recent applications include the synthesis of 3-(5-fluoro-2-nitrophenoxy)piperidine (ENAH30504C34), a building block for kinase inhibitors, and tert-butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate, used in positron emission tomography (PET) tracer development.
Chemical Classification and Nomenclature Analysis
The systematic IUPAC name This compound delineates its structure as follows:
| Component | Description |
|---|---|
| tert-butyl | A branched alkyl group [(CH₃)₃C–] protecting the amine as a carbamate. |
| piperidine-1-carboxylate | A six-membered heterocycle with a carboxylate group at position 1. |
| 4-[(2-fluoro-6-nitrophenoxy)methyl] | A phenoxy ether substituent at position 4, bearing fluorine (C2) and nitro (C6) groups. |
The numbering prioritizes the piperidine ring, with the phenoxymethyl group at C4. The Boc group’s placement at N1 ensures maximal steric protection, while the fluoronitrophenoxy moiety’s substitution pattern optimizes electronic interactions in target binding.
Properties
IUPAC Name |
tert-butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O5/c1-17(2,3)25-16(21)19-9-7-12(8-10-19)11-24-15-13(18)5-4-6-14(15)20(22)23/h4-6,12H,7-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYXZXDPNBXJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC=C2F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of tert-Butyl 4-(methylsulfonyloxymethyl)piperidine-1-carboxylate
The mesylate precursor is prepared by treating tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with methanesulfonyl chloride in dichloromethane (DCM) under inert conditions. Quantitative conversion is achieved within 2 hours at 0–5°C.
Phenoxide Displacement
Protocol A (High-Yield Industrial Method):
- Reagents: 2-fluoro-6-nitrophenol (1.2 equiv), tert-butyl 4-(methylsulfonyloxymethyl)piperidine-1-carboxylate (1.0 equiv), K₂CO₃ (3.0 equiv).
- Solvent System: N-Methyl-2-pyrrolidone (NMP)/H₂O (9:1 v/v).
- Conditions: 100–105°C, 24 hours under nitrogen.
- Workup: Precipitation via dilution with H₂O at 70°C, filtration, and vacuum drying.
- Yield: 95%.
Protocol B (Eco-Friendly Alternative):
- Reagents: Similar stoichiometry, substituting NMP with ethanol/H₂O (10:1 v/v).
- Conditions: Reflux (78°C), 16.5 hours.
- Yield: 84%.
Mechanistic Insight:
The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the mesylate-activated methylene carbon. NMP enhances phenoxide solubility and stabilizes transition states, while ethanol/water reduces environmental impact but requires extended reaction times.
Cesium Fluoride-Mediated Coupling
Accelerated Displacement in DMA
Protocol C (Low-Yield but Rapid):
- Reagents: CsF (1.0 equiv), dimethylacetamide (DMA).
- Conditions: 85°C, 12 hours with intermittent reagent additions.
- Yield: 60%.
Advantages: DMA’s high polarity facilitates phenoxide activation, and CsF acts as a mild base. However, side reactions (e.g., nitro group reduction) limit yield.
Process Optimization and Scalability
Solvent Selection
Temperature and Time Trade-offs
Elevated temperatures (100°C) reduce reaction times but risk Boc deprotection. Protocols maintaining 70–85°C balance speed and stability.
Purification Strategies
- Crystallization: Crude product recrystallization from ethanol/water yields >99% purity.
- Chromatography: Silica gel chromatography (MeOH/DCM, 1:25) resolves byproducts but is cost-prohibitive for large-scale use.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/H₂O gradient) shows ≥99% purity, with residual solvents (NMP, DMA) below ICH Q3C limits.
Industrial Applications and Derivatives
The compound serves as a precursor to EGFR inhibitors, where the phenoxymethyl group modulates kinase binding affinity. Derivatives with modified nitro positions (e.g., 4-nitro isomer, CAS 1000051-97-7) exhibit distinct pharmacokinetic profiles, underscoring the importance of regioselective synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Tert-Butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of piperidine-carboxylate derivatives with varying substituents on the phenoxy ring or piperidine backbone. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Substituent Position and Electronic Effects: The 2-fluoro-6-nitro substitution in the parent compound creates a sterically crowded ortho-nitro group, which may hinder rotational freedom compared to the 4-fluoro-2-nitro isomer (CAS 1233955-13-9). This positional difference impacts electronic distribution, with the 2-nitro group exerting stronger electron-withdrawing effects . The methylene linker in the parent compound (vs.
Steric and Solubility Profiles :
- The tert-butyl carbamate group in all analogs contributes to lipophilicity, but its combination with a sulfonamido group (as in C₁₃H₂₄N₂O₄S) introduces hydrogen-bonding capacity, improving solubility .
- The absence of a methylene group in 1233958-46-7 reduces steric hindrance, favoring reactions requiring planar transition states .
Synthetic Utility: The parent compound’s methylene linker allows modular synthesis via nucleophilic substitution (e.g., Mitsunobu reaction), whereas analogs like 1233955-13-9 may require direct aromatic substitution under harsher conditions . Sulfonamido derivatives (e.g., C₁₃H₂₄N₂O₄S) are synthesized via sulfonylation of piperidine amines, enabling diverse functionalization .
Biological Relevance :
- The 2-fluoro-6-nitro substitution in the parent compound is critical for interactions with ATP-binding pockets in kinases, while 4-fluoro-2-nitro analogs may target alternative residues .
Biological Activity
tert-Butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate is a synthetic compound notable for its potential biological activities. This compound, characterized by its unique molecular structure, has garnered attention for its applications in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C17H23F N2O5
- Molecular Weight : 354.38 g/mol
- CAS Number : 1286264-91-2
Structural Representation
The structural formula of this compound is depicted as follows:
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, particularly in the fields of antiviral and neuroprotective research.
Antiviral Activity
Research indicates that compounds containing piperidine structures can exhibit significant antiviral properties. For instance, derivatives similar to tert-butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine have shown promising results against viral infections by inhibiting key viral enzymes.
Case Study : A study published in MDPI demonstrated that certain piperidine derivatives inhibited reverse transcriptase activity, which is crucial for retroviral replication. The compound's efficacy was measured in terms of EC50 values, with some derivatives showing activity at concentrations as low as 0.20 μM .
Neuroprotective Effects
The neuroprotective potential of this compound has also been investigated. Compounds with similar structural motifs have been shown to cross the blood-brain barrier and exhibit neuroprotective effects against oxidative stress and neuroinflammation.
Mechanism of Action : The proposed mechanism involves the inhibition of pro-inflammatory pathways and the reduction of reactive oxygen species (ROS) production. These actions contribute to the compound's ability to protect neuronal cells from damage .
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of reverse transcriptase | MDPI |
| Neuroprotection | Reduction in oxidative stress | MDPI |
In Vitro Studies
In vitro studies have confirmed that this compound exhibits significant binding affinity to target proteins involved in viral replication and neurodegenerative processes. Molecular docking studies suggest strong interactions between the compound and active sites on these proteins, enhancing its therapeutic potential .
Comparative Analysis
A comparative analysis with similar compounds reveals that the presence of the fluoro and nitro groups significantly enhances biological activity. For instance, compounds lacking these substituents demonstrated reduced efficacy in both antiviral and neuroprotective assays .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of tert-butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate?
- Methodology : Synthesis typically involves multi-step reactions, including alkylation, fluorination, and nitration. Key parameters include:
- Reaction temperature : Elevated temperatures (e.g., 60–80°C) for nitro group introduction (via nitration) to minimize side reactions .
- Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to shield reactive amine intermediates during functionalization .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but require careful removal to avoid contamination .
- Data Table :
| Step | Reaction Type | Key Conditions | Yield Range |
|---|---|---|---|
| 1 | Alkylation | DMF, 50°C, 12h | 60–70% |
| 2 | Nitration | HNO₃, H₂SO₄, 0°C→RT | 45–55% |
| 3 | Boc Deprotection | TFA/DCM, RT, 2h | >90% |
Q. How can researchers ensure purity and stability during storage of this compound?
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
- Stability : Store in amber glass containers under inert gas (argon) at –20°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Critical Data :
Q. What analytical techniques are most effective for characterizing intermediates and final products?
- NMR : ¹⁹F NMR (δ –110 to –120 ppm) confirms fluorine substitution .
- Mass Spectrometry : High-resolution ESI-MS detects molecular ion [M+H]⁺ at m/z 368.13 (calculated) .
- FT-IR : Peaks at 1700–1720 cm⁻¹ (C=O stretch, Boc group) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .
Advanced Research Questions
Q. How can computational modeling aid in predicting reactivity and regioselectivity during synthesis?
- Approach :
- DFT calculations (e.g., Gaussian 09) to model transition states for nitration/fluorination steps, predicting regioselectivity based on electron density maps .
- Molecular docking : Assess steric hindrance of the tert-butyl group on reaction pathways .
- Case Study :
- Nitration at the ortho position to fluorine is favored due to electron-withdrawing effects (ΔG‡ = 25 kcal/mol vs. 32 kcal/mol for meta) .
Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural confirmation?
- Troubleshooting :
- Impurity analysis : Use 2D NMR (HSQC, HMBC) to distinguish between diastereomers or rotational isomers .
- Isotopic pattern validation : Compare experimental MS isotopic distribution with theoretical simulations (e.g., Bruker DataAnalysis) .
Q. What strategies mitigate toxicity risks when handling this compound in biological assays?
- Risk assessment :
- In silico toxicity prediction : Tools like ProTox-II estimate LD₅₀ (oral) > 500 mg/kg, indicating moderate toxicity .
- PPE : Use nitrile gloves, FFP3 respirators, and fume hoods to minimize exposure (based on analogs with similar hazard profiles) .
- Biological testing :
- Ames test (TA98 strain) to assess mutagenicity; negative results reported for structurally related Boc-protected piperidines .
Methodological Challenges
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Optimization strategies :
- Catalyst screening : Pd(OAc)₂/XPhos improves Buchwald-Hartwig coupling efficiency (yield increases from 40% to 65%) .
- Microwave-assisted synthesis : Reduces reaction time from 24h to 4h at 100°C .
Q. What advanced spectroscopic methods elucidate the conformational flexibility of the piperidine ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
